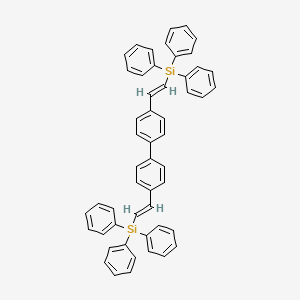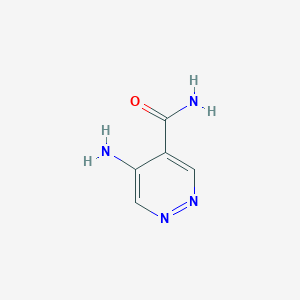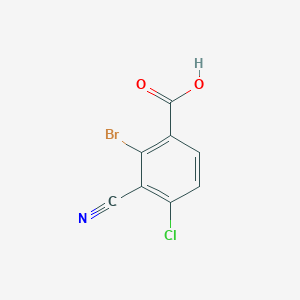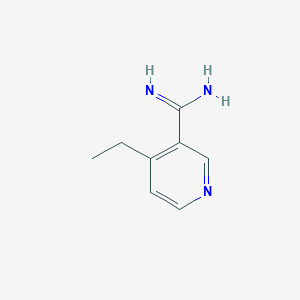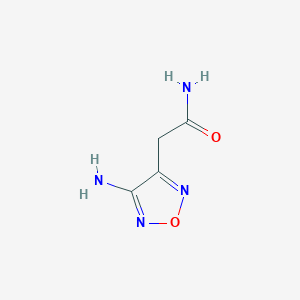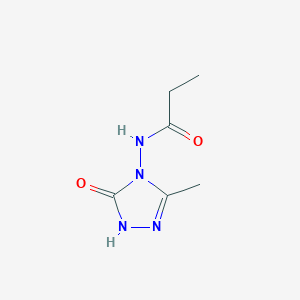
N-(3-Methyl-5-oxo-1H-1,2,4-triazol-4(5H)-yl)propionamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Methyl-5-oxo-1H-1,2,4-triazol-4(5H)-yl)propionamide is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a methyl group, a keto group, and a propionamide group attached to the triazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methyl-5-oxo-1H-1,2,4-triazol-4(5H)-yl)propionamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method might involve the reaction of hydrazine derivatives with carboxylic acid derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar methods as described above, but optimized for efficiency and yield. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methyl-5-oxo-1H-1,2,4-triazol-4(5H)-yl)propionamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agents used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The triazole ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different keto or hydroxyl derivatives, while substitution reactions could introduce various functional groups into the triazole ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-Methyl-5-oxo-1H-1,2,4-triazol-4(5H)-yl)propionamide would depend on its specific application. In biological systems, it might interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(3-Methyl-5-oxo-1H-1,2,4-triazol-4(5H)-yl)propionamide include other triazole derivatives, such as:
- 1,2,4-Triazole
- 3-Methyl-1,2,4-triazole
- 5-Oxo-1,2,4-triazole
Uniqueness
What sets this compound apart from these similar compounds is the specific arrangement of functional groups, which can influence its chemical reactivity, biological activity, and potential applications. The presence of the propionamide group, in particular, may confer unique properties that make it suitable for specific research or industrial purposes.
Properties
Molecular Formula |
C6H10N4O2 |
|---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
N-(3-methyl-5-oxo-1H-1,2,4-triazol-4-yl)propanamide |
InChI |
InChI=1S/C6H10N4O2/c1-3-5(11)9-10-4(2)7-8-6(10)12/h3H2,1-2H3,(H,8,12)(H,9,11) |
InChI Key |
NXPWLZYBBHLYIF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NN1C(=NNC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



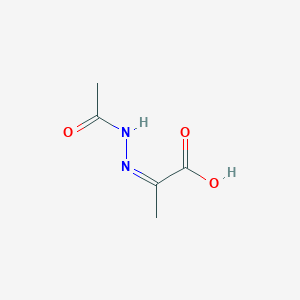

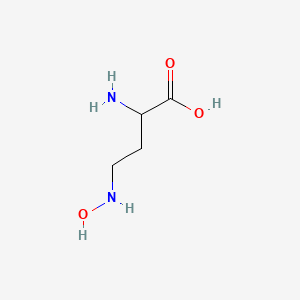
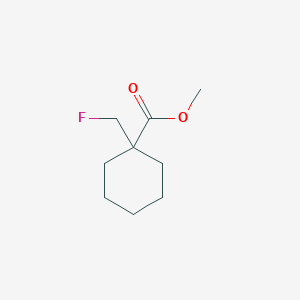
![N-(2-Azabicyclo[2.2.1]hept-6-yl)imidazo[1,5-c]pyrimidine-7-carboxamide](/img/structure/B13109519.png)
